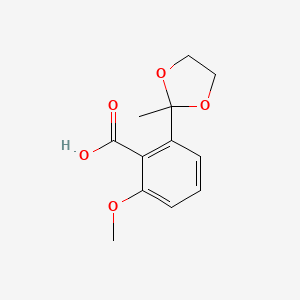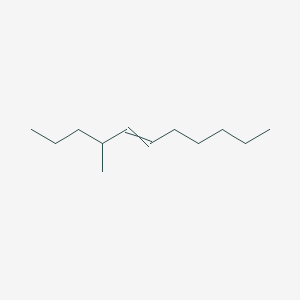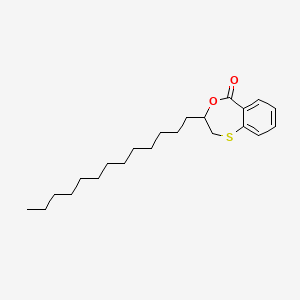
Silver;hexadecan-1-amine;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;hexadecan-1-amine;acetate is a coordination compound that combines silver ions with hexadecan-1-amine and acetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;hexadecan-1-amine;acetate typically involves the reaction of silver salts with hexadecan-1-amine and acetic acid. One common method is to dissolve silver nitrate in water, followed by the addition of hexadecan-1-amine and acetic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;hexadecan-1-amine;acetate can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental silver, especially in the presence of reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Silver;hexadecan-1-amine;acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of silver;hexadecan-1-amine;acetate involves the interaction of silver ions with biological molecules. Silver ions can disrupt microbial cell membranes, leading to cell death. Additionally, the compound can interact with proteins and nucleic acids, inhibiting their function and replication . The hexadecan-1-amine and acetate ligands help stabilize the silver ions and facilitate their delivery to target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver acetate: A simpler compound with similar antimicrobial properties but lacks the stabilizing effect of hexadecan-1-amine.
Silver nitrate: Widely used in various applications but more reactive and less stable compared to silver;hexadecan-1-amine;acetate.
Silver carboxylates: A broader class of compounds that include this compound and have diverse applications in nanoparticle synthesis and catalysis.
Uniqueness
This compound is unique due to the presence of hexadecan-1-amine, which provides additional stability and potential for functionalization. This makes it more versatile compared to simpler silver compounds like silver acetate and silver nitrate .
Propriétés
Numéro CAS |
148354-38-5 |
|---|---|
Formule moléculaire |
C34H73AgN2O2 |
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
silver;hexadecan-1-amine;acetate |
InChI |
InChI=1S/2C16H35N.C2H4O2.Ag/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4;/h2*2-17H2,1H3;1H3,(H,3,4);/q;;;+1/p-1 |
Clé InChI |
JVEFGTRBNDNSJQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCN.CC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
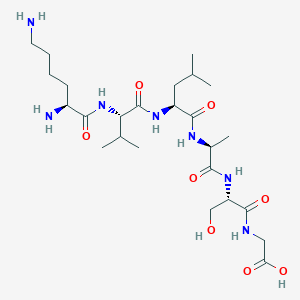
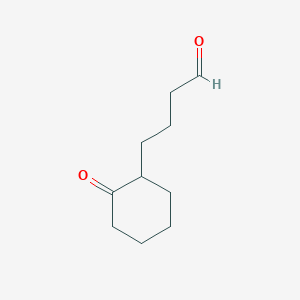
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
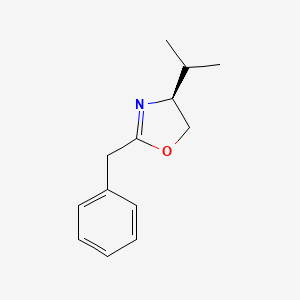
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
